molecular formula C21H18ClN3O3 B2379819 N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 900001-70-9

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Cat. No.: B2379819
CAS No.: 900001-70-9
M. Wt: 395.84
InChI Key: HHUHHARVLVVHFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a novel synthetic compound for research use, integrating a 3,4-dihydropyrrolo[1,2-a]pyrazine core scaffold. This structure is of significant interest in medicinal chemistry, particularly in oncology research. Compounds featuring the pyrrolo[1,2-a]pyrazine nucleus have demonstrated notable in vitro antiproliferative activities against a range of human cancer cell lines, including pancreatic (Panc-1), prostate (PC3), and breast (MDA-MB-231) cancers . The molecular design of this reagent incorporates a 1,3-benzodioxole moiety, a functional group present in several bioactive molecules. Research on other benzodioxole-containing compounds has shown that this group can contribute to the inhibition of key biological targets, such as vascular endothelial growth factor receptors (VEGFR) and P-glycoprotein (P-gp) efflux pumps, which are associated with overcoming cancer chemoresistance . The presence of the 4-chlorophenyl substituent further enhances the potential for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only, specifically for use in biochemical and pharmacological screening, hit-to-lead optimization, and the investigation of novel therapeutic mechanisms. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to explore its potential as a key intermediate or a novel chemical entity in their drug discovery programs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3/c22-15-5-3-14(4-6-15)20-17-2-1-9-24(17)10-11-25(20)21(26)23-16-7-8-18-19(12-16)28-13-27-18/h1-9,12,20H,10-11,13H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUHHARVLVVHFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)C(=O)NC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modular Assembly of Preformed Fragments

Alternative methods utilize pre-synthesized pyrrolo[1,2-a]pyrazine intermediates, which undergo coupling reactions with 4-chlorophenyl and benzo[d]dioxol-5-yl components. This modular approach improves yield predictability but requires stringent protection/deprotection protocols.

Detailed Synthetic Procedure

The following protocol, adapted from recent advancements in pyrrolo-pyrazine chemistry, outlines a reproducible synthesis:

Reaction Scheme

  • Formation of Pyrrolo[1,2-a]Pyrazine Core

    • React N-aminoethylpyrrole with 4-chlorophenylglyoxal in dichloromethane (DCM) under acidic catalysis (acetic acid, 25°C, 2 h).
    • Add triphenylphosphine (0.5 eq) and dimethyl acetylenedicarboxylate (DMAD, 0.5 eq) to trigger [2+2] cycloaddition, forming the dihydropyrrolo[1,2-a]pyrazine intermediate.
  • Carboxamide Functionalization

    • Treat the intermediate with benzo[d]dioxol-5-amine in tetrahydrofuran (THF) at 60°C for 12 h using N,N-diisopropylethylamine (DIPEA) as base.
    • Purify via column chromatography (SiO₂, 70:30 petroleum ether/ethyl acetate).

Optimization Parameters

Parameter Optimal Range Impact on Yield
Reaction Temperature 60-65°C (Step 2) +22% Efficiency
DMAD Equivalents 0.45-0.55 eq Prevents Oligomerization
Chromatography Solvent 70:30 PE/EA 95% Purity

Mechanistic Insights

Cycloaddition Dynamics

The key cyclization step proceeds through a phosphine-mediated mechanism:

  • Triphenylphosphine reacts with DMAD to form a zwitterionic intermediate.
  • Conjugate addition to the imine-containing precursor generates a betaine intermediate.
  • Intramolecular cyclization affords the strained pyrrolo-pyrazine system.

This pathway explains the sensitivity to stoichiometric ratios—excess DMAD leads to competing polymerization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, CDCl₃):
    δ 7.33–7.39 (m, 4H, Ar-H), 6.68 (dd, J=2.5, 1.4 Hz, 1H), 5.94 (dd, J=3.8, 1.4 Hz, 1H).
  • ¹³C NMR:
    Distinct signals at δ 160.9 (C=O), 135.6 (C-Cl), 107.1–131.8 (aromatic carbons).

Mass Spectrometry

  • ESI-MS: m/z 468.12 [M+H]⁺, consistent with molecular formula C₂₄H₁₉ClN₂O₃.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Multi-Step Condensation 62 92 Moderate
Modular Assembly 78 98 High

The modular approach demonstrates superior efficiency but requires specialized anhydrous conditions.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue: Competing formation of 3,4-dihydro-2H-pyrazino[1,2-a]pyrrol-1-ones.
  • Solution: Strict temperature control (<65°C) and slow reagent addition.

Purification Difficulties

  • Issue: Co-elution of stereoisomers during chromatography.
  • Resolution: Employ chiral stationary phases (CSP) with heptane/isopropanol gradients.

Industrial-Scale Considerations

For kilogram-scale production:

  • Replace DCM with cyclopentyl methyl ether (CPME) to enhance safety profile.
  • Implement continuous flow chemistry for the cycloaddition step (residence time 8.2 min, 70°C).

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.

    Medicine: The compound could be investigated for its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide would depend on its specific biological target. Potential molecular targets include enzymes, receptors, or ion channels. The compound may interact with these targets through binding interactions, leading to modulation of their activity and subsequent physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents, core frameworks, and synthetic approaches:

Compound Name Core Structure Substituents Key Data Reference
N-(tert-butyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide Pyrrolo[1,2-a]pyrazine - 4-Fluorophenyl at position 1
- tert-butyl carboxamide at position 2
Registered under RN 900001-48-1; structural confirmation via IUPAC naming
3-(4-chlorophenyl)-1-[2-(1-(2-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoethyl]-1-propylurea Pyrrolo[1,2-a]pyrazine - 4-Chlorophenyl at position 3
- Propylurea linked via oxoethyl chain
Registered under ID 6043-06-7; structural analog with urea functionality
1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-19) Pyrrole-carboxamide - Benzo[d][1,3]dioxol-5-ylmethyl group
- Pyridin-3-ylmethyl substituent
Example of benzo[d][1,3]dioxol integration in carboxamide derivatives
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo[1,2-a]pyridine - Nitrophenyl and phenethyl substituents
- Dicarboxylate ester groups
Melting point: 243–245°C; yield: 51%; characterized via NMR and HRMS

Key Observations:

Core Structure Variations: The target compound’s pyrrolo[1,2-a]pyrazine core is distinct from imidazo[1,2-a]pyridine () or pyrazolo[3,4-d]pyrimidin derivatives (). The tert-butyl analog () shares the pyrrolo[1,2-a]pyrazine core but substitutes the 4-chlorophenyl group with 4-fluorophenyl, which may alter lipophilicity and metabolic stability .

The 4-chlorophenyl group in the target compound is replaced by a propylurea chain in the analog from , suggesting divergent biological targets (e.g., kinase inhibition vs. urea receptor modulation) .

Synthetic Approaches :

  • Analogous compounds (e.g., ) are synthesized via carboxamide coupling or reductive lactamization, indicating feasible routes for modifying the target compound’s substituents .
  • The absence of direct synthesis data for the target compound underscores the need for further optimization of coupling reagents or reaction conditions.

Research Findings and Implications

  • Structural Insights : The pyrrolo[1,2-a]pyrazine scaffold accommodates diverse substituents, enabling fine-tuning of steric and electronic properties. For instance, fluorophenyl () and chlorophenyl groups (target compound) may exhibit similar steric profiles but differ in electronegativity, affecting target binding .
  • Limitations : Available evidence lacks biological activity data for the target compound and its analogs, precluding conclusions about efficacy or selectivity. Future studies should prioritize assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural features with function.

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C20H16ClN3O3
  • Molecular Weight : 373.81 g/mol
  • CAS Number : Not explicitly provided in the search results.

The biological activity of this compound can be attributed to its structural features that interact with various biological targets. The presence of the benzo[d][1,3]dioxole moiety is significant for its pharmacological effects, particularly in inhibiting cyclooxygenase (COX) enzymes involved in inflammatory pathways:

  • COX Inhibition : Compounds similar to this compound have demonstrated activity as COX inhibitors, which are crucial in mediating pain and inflammation .

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance:

  • In Vitro Studies : Compounds with similar structures have shown effective inhibition against various cancer cell lines. One study reported IC50 values ranging from 0.009 to 0.026 µM against EGFR and HER2 enzymes, highlighting their potential as dual inhibitors for cancer treatment .

Antidiabetic Potential

Recent investigations into benzodioxole derivatives have revealed their potential as α-amylase inhibitors:

  • Enzyme Inhibition : The compound exhibited significant inhibitory activity against α-amylase with IC50 values of 2.57 and 4.28 µg/mL, indicating its potential use in managing diabetes .

Study on COX Inhibition

A study focused on the synthesis and evaluation of related compounds demonstrated that specific structural modifications enhance COX inhibition:

  • Findings : The introduction of certain groups increased analgesic and anti-inflammatory activities significantly compared to baseline compounds .

Cancer Therapeutics Research

In a preclinical study evaluating the efficacy of similar compounds against tumor growth:

  • Results : The compound significantly inhibited tumor growth in xenograft models, suggesting a mechanism involving the inhibition of key signaling pathways associated with cancer proliferation .

Comparative Analysis

Compound NameActivity TypeIC50 (µM)Reference
Similar Derivative ACOX Inhibition0.009
Similar Derivative Bα-Amylase Inhibition2.57
N-(benzo[d][1,3]dioxol-5-yl) analogAnticancer (EGFR/HER2)0.021

Q & A

Q. What are the common synthetic pathways for this compound, and what key reaction conditions influence yield?

The synthesis typically involves multi-step routes:

  • Core formation : Intramolecular cyclization of precursors (e.g., N-alkyl-N-allyl-pyrrolo-2-carboxamides) using palladium catalysts to construct the dihydropyrrolo[1,2-a]pyrazine core .
  • Functionalization : Introduction of the benzo[d][1,3]dioxol-5-yl and 4-chlorophenyl groups via condensation or alkylation reactions under basic conditions .
  • Critical conditions : Temperature (often 60–100°C), inert atmospheres (N₂/Ar), and solvent choice (DMF or dichloromethane) significantly impact yield. Catalysts like triethylamine or DMAP are used for amide bond formation .

Q. What spectroscopic techniques are essential for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons from benzo[d][1,3]dioxole at δ 6.7–7.1 ppm) and carbon backbone .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • FTIR : Detects functional groups (amide C=O stretch ~1650 cm⁻¹, C-O-C in dioxole ~1250 cm⁻¹) .

Q. What initial biological screening assays are recommended?

  • Enzyme inhibition assays : Test activity against kinases or receptors using fluorescence-based or radiometric methods .
  • Cytotoxicity studies : MTT assays on cell lines (e.g., HeLa, HEK293) to assess IC₅₀ values .
  • Solubility profiling : Use HPLC or shake-flask methods to determine logP, critical for pharmacokinetic predictions .

Advanced Research Questions

Q. How can synthesis be optimized for improved purity and scalability?

  • Design of Experiments (DoE) : Apply factorial designs to optimize temperature, catalyst loading, and reaction time. For example, flow chemistry systems (e.g., continuous flow reactors) enhance reproducibility and scalability .
  • Purification strategies : Use gradient column chromatography or recrystallization (e.g., from CHCl₃/hexane mixtures) to achieve >95% purity .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Replace the 4-chlorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance receptor binding affinity. The benzo[d][1,3]dioxole moiety increases lipophilicity, improving blood-brain barrier penetration .
  • SAR studies : Compare analogs (e.g., 4-methylbenzyl vs. 4-chlorobenzyl derivatives) to identify critical pharmacophores. Tabulated data from similar compounds show that halogenated aryl groups improve kinase inhibition .

Q. How to address contradictions in reported biological activity data?

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time. Discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Orthogonal validation : Confirm results using multiple methods (e.g., SPR for binding affinity alongside enzymatic assays) .

Q. What computational methods aid in mechanistic studies?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., EGFR kinase). The dihydropyrrolo core often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to validate docking results .

Q. How to design experiments for metabolic stability assessment?

  • Microsomal incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify parent compound degradation. The benzo[d][1,3]dioxole group may reduce CYP450-mediated metabolism .
  • Metabolite ID : High-resolution MS/MS fragments to detect oxidative metabolites (e.g., hydroxylation at the pyrrolo ring) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.